N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its broad-spectrum biological activities, and a sulfonamide group, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Butylamino Group: The quinoxaline derivative is then reacted with butylamine in the presence of a base to introduce the butylamino group.
Sulfonamide Formation: Finally, the compound is treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- N-[3-(butylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Uniqueness
N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to its specific combination of a quinoxaline core and a sulfonamide group, which imparts distinct biological and pharmacological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-26(24,25)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQHWBRYCDMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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